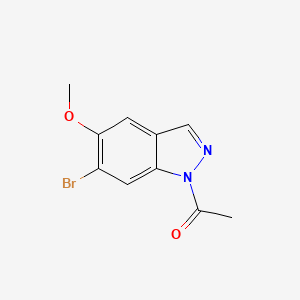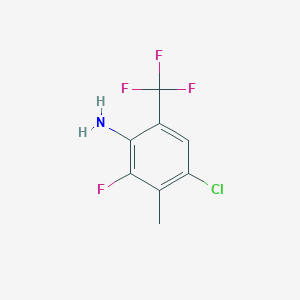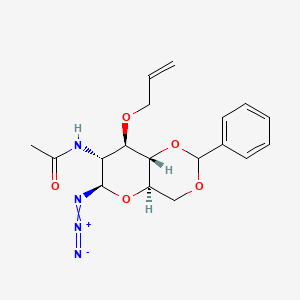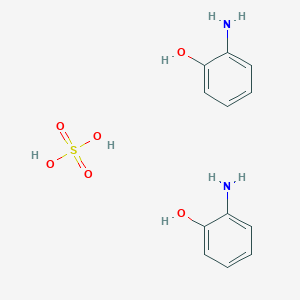
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% (CDFTPA) is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and drug development. Its unique chemical structure, containing the highly reactive trifluoromethyl group, coupled with its high purity, makes it an attractive reagent for a variety of synthetic transformations. CDFTPA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatories. Additionally, CDFTPA has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drug compounds. In
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% is currently not well understood. However, it is thought to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that the trifluoromethyl group of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% may be involved in the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% are not yet fully understood. However, it has been suggested that it may act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been proposed that the trifluoromethyl group of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% may be involved in the inhibition of certain metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% has several advantages for use in laboratory experiments. It is highly pure and can be easily synthesized in a short amount of time. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
The potential future applications of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% are numerous. Further research is needed to explore its potential as a reagent in the synthesis of biologically active compounds and as a tool for studying the mechanism of action of various drugs. Additionally, further research is needed to investigate the biochemical and physiological effects of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% and to develop a better understanding of its mechanism of action. Additionally, further research is needed to explore its potential as a tool for drug development and to develop methods for its safe and efficient use in laboratory experiments.
Synthesemethoden
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% is synthesized through a multi-step process involving the reaction of 2,3-difluoro-4-(trifluoromethyl)phenylacetic acid with chlorine gas in an inert atmosphere. The reaction is typically carried out in a sealed vessel at temperatures between 60 and 80°C. The reaction is highly exothermic and the product is isolated as a white crystalline solid. The purity of the product can be increased to 98% through recrystallization from aqueous alcohol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% has been widely used in the fields of medicinal chemistry, biochemistry, and drug development. In medicinal chemistry, it has been used as a reagent in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatories. In biochemistry, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drug compounds. In drug development, it has been used to synthesize potential drug candidates and to investigate their pharmacological properties.
Eigenschaften
IUPAC Name |
2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAPGJKYMNPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CC(=O)O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)


![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)



